4-Ethyl-2,4-dimethylhexane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

52897-03-7 |

|---|---|

分子式 |

C10H22 |

分子量 |

142.28 g/mol |

IUPAC名 |

4-ethyl-2,4-dimethylhexane |

InChI |

InChI=1S/C10H22/c1-6-10(5,7-2)8-9(3)4/h9H,6-8H2,1-5H3 |

InChIキー |

SIKFMUYSQCEQOO-UHFFFAOYSA-N |

正規SMILES |

CCC(C)(CC)CC(C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyl-2,4-dimethylhexane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 4-Ethyl-2,4-dimethylhexane. The document is tailored for researchers, scientists, and professionals in drug development who require detailed information on this branched alkane. All quantitative data is presented in a clear, tabular format for ease of comparison. Furthermore, this guide outlines a feasible experimental protocol for its synthesis and includes visualizations of its chemical structure and a representative synthetic workflow using the DOT language.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C10H22.[1][2][3][4][5] As a branched-chain alkane, its physical properties, such as boiling point and density, are influenced by its molecular structure. The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C10H22 | [1][2][3][4][5] |

| Molecular Weight | 142.28 g/mol | [1][4] |

| CAS Number | 52897-03-7 | [1][4][5] |

| Density | 0.733 g/cm³ | [1][2] |

| Boiling Point | 161.1 °C at 760 mmHg | [1][2][3] |

| Flash Point | 41.4 °C | [1][2] |

| Vapor Pressure | 3.01 mmHg at 25°C | [1][2] |

| LogP (Octanol-Water Partition Coefficient) | 3.85880 | [1][2] |

| Refractive Index | 1.412 | [6] |

| Melting Point | -53.99°C | [6] |

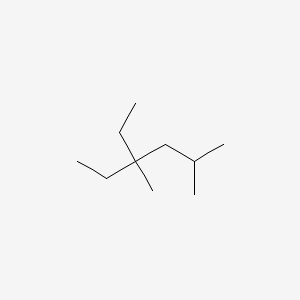

Chemical Structure and Identification

The structure of this compound is characterized by a hexane (B92381) backbone with methyl groups at positions 2 and 4, and an ethyl group at position 4. The following diagram illustrates the relationship between its common identifiers.

Experimental Protocols

Synthesis

A feasible synthetic route to this compound is the catalytic hydrogenation of its corresponding alkene, 4-ethyl-2,4-dimethyl-hex-1-ene.[2] This reaction involves the addition of hydrogen across the double bond of the alkene in the presence of a metal catalyst.

Reaction:

4-ethyl-2,4-dimethyl-hex-1-ene + H₂ --(Catalyst)--> this compound

General Laboratory Protocol for Catalytic Hydrogenation:

This protocol is a general procedure for the hydrogenation of an alkene and can be adapted for the synthesis of this compound.

-

Apparatus Setup: A two-neck round-bottom flask equipped with a magnetic stir bar is fitted with a rubber septum and a condenser. The apparatus is connected to a hydrogen gas source via a balloon or a hydrogenator. All glassware should be thoroughly dried.

-

Reaction Mixture Preparation: The flask is charged with 4-ethyl-2,4-dimethyl-hex-1-ene and a suitable solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount (typically 5-10% by weight of the alkene) of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), is carefully added to the mixture.[1][7]

-

Hydrogenation: The system is flushed with an inert gas like nitrogen or argon, followed by hydrogen. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically a balloon) at room temperature.[7] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.[7] The filter cake is washed with the solvent used in the reaction. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product. The resulting this compound can be further purified by distillation if necessary.

Analytical Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of the synthesized compound. The mass spectrum of a branched alkane like this compound is expected to show a smaller molecular ion peak compared to a straight-chain alkane.[8] Fragmentation will likely be favored at the branching points, leading to more stable secondary and tertiary carbocations.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show a complex pattern of overlapping multiplets in the aliphatic region (typically 0.8-1.5 ppm) due to the various methyl, methylene, and methine protons.

-

¹³C NMR: The carbon NMR spectrum would be more informative, with distinct signals for each chemically non-equivalent carbon atom, allowing for the confirmation of the carbon skeleton.

-

Safety, Handling, and Storage

Detailed safety data for this compound is not widely available. However, based on the data for structurally similar branched alkanes like 2,4-dimethylhexane, it should be handled with care. It is expected to be a flammable liquid and vapor. Skin contact may cause irritation. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and a feasible synthetic route for this compound. The presented data and protocols offer a valuable resource for researchers and scientists working with this compound. While specific experimental spectra are not widely published, the guide outlines the expected analytical characteristics based on its structure, which can aid in its identification and characterization.

References

- 1. scribd.com [scribd.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound [chemister.ru]

- 4. This compound | C10H22 | CID 521420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hexane, 4-ethyl-2,4-dimethyl- [webbook.nist.gov]

- 6. This compound [chemicalbook.com]

- 7. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]

- 8. GCMS Section 6.9.2 [people.whitman.edu]

An In-depth Technical Guide to the Synthesis of 4-Ethyl-2,4-dimethylhexane

Introduction

4-Ethyl-2,4-dimethylhexane is a saturated, branched alkane with the chemical formula C10H22. As a member of the C10 hydrocarbon family, it is relevant in fuel science and as a reference compound in analytical chemistry. Its synthesis is a prime example of constructing sterically hindered carbon skeletons, a common challenge in organic synthesis. This technical guide provides an in-depth overview of the principal synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations for chemical researchers and drug development professionals.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.[1][2][3]

| Property | Value |

| CAS Number | 52897-03-7 |

| Molecular Formula | C10H22 |

| Molecular Weight | 142.28 g/mol |

| Boiling Point | 161.1 °C at 760 mmHg[1][3] |

| Density | 0.733 g/cm³[1] |

| Vapor Pressure | 3.01 mmHg at 25 °C[1] |

| Flash Point | 41.4 °C[1] |

Pathway 1: Grignard Synthesis via Tertiary Alcohol

This robust two-step pathway is one of the most reliable methods for synthesizing highly branched alkanes. It involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol intermediate, which is subsequently deoxygenated to yield the target alkane. For the synthesis of this compound, the retrosynthetic analysis points to the reaction between ethylmagnesium bromide and 4-methylpentan-2-one.

Step 1: Synthesis of 4-Ethyl-2,4-dimethylhexan-4-ol

The first step is a classic Grignard reaction where ethylmagnesium bromide is added to the carbonyl carbon of 4-methylpentan-2-one.[4][5][6] The nucleophilic ethyl group attacks the electrophilic carbonyl carbon, and a subsequent acidic workup yields the tertiary alcohol, 4-Ethyl-2,4-dimethylhexan-4-ol.

-

Apparatus Setup: All glassware (a three-necked round-bottom flask, a dropping funnel, and a condenser) must be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine to activate the magnesium surface. In the dropping funnel, add a solution of bromoethane (B45996) (1.2 eq) in anhydrous diethyl ether. Add a small portion of the bromoethane solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the ethylmagnesium bromide.

-

Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 4-methylpentan-2-one (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

-

Workup and Isolation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous NH₄Cl solution to quench the reaction. Separate the ether layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol.

-

Purification: Purify the crude 4-Ethyl-2,4-dimethylhexan-4-ol by fractional distillation under reduced pressure.

Step 2: Reduction of 4-Ethyl-2,4-dimethylhexan-4-ol

The direct reduction of tertiary alcohols to alkanes can be challenging. A common and effective method involves a two-step sequence: conversion of the alcohol to a good leaving group (like a tosylate), followed by reduction with a hydride reagent such as lithium aluminum hydride (LiAlH₄).[7][8] Alternatively, catalytic methods using a silane (B1218182) reducing agent and a Lewis acid catalyst can achieve this transformation directly.[9][10]

-

Tosylation: Dissolve the purified 4-Ethyl-2,4-dimethylhexan-4-ol (1.0 eq) in pyridine (B92270) and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the reaction at 0 °C for 4-6 hours.

-

Workup: Pour the reaction mixture into cold water and extract with diethyl ether. Wash the combined organic layers with cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to give the crude tosylate.

-

Reduction: In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C and add a solution of the crude tosylate in anhydrous THF dropwise. After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Quenching and Isolation: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting solids and wash them thoroughly with THF. Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product, this compound, can be purified by fractional distillation.

Quantitative Data (Pathway 1)

| Parameter | Step 1: Grignard Reaction | Step 2: Reduction |

| Starting Material | 4-Methylpentan-2-one | 4-Ethyl-2,4-dimethylhexan-4-ol |

| Key Reagents | Ethylmagnesium bromide | 1. TsCl, Pyridine; 2. LiAlH₄ |

| Solvent | Anhydrous Diethyl Ether | Pyridine, Anhydrous THF |

| Temperature | 0 °C to reflux | 0 °C to reflux |

| Typical Yield | 80-90% | 70-85% |

Workflow Diagram (Pathway 1)

Caption: Logical flow of the two-step Grignard synthesis.

Pathway 2: Catalytic Hydrogenation of an Alkene

An alternative and efficient synthesis route involves the catalytic hydrogenation of an unsaturated precursor.[1] Specifically, this compound can be prepared from 4-ethyl-2,4-dimethyl-hex-1-ene. This method is advantageous due to its high yield and atom economy.

Experimental Protocol

-

Apparatus Setup: The reaction is typically carried out in a high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator) or using a balloon filled with hydrogen gas for smaller-scale reactions.

-

Reaction: Dissolve 4-ethyl-2,4-dimethyl-hex-1-ene (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C), typically 1-5 mol% relative to the alkene.

-

Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas to remove air. Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and stir the mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques such as GC-MS. The reaction is typically complete within a few hours.

-

Workup and Isolation: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent used for the reaction.

-

Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting product is often of high purity, but can be further purified by distillation if necessary.

Quantitative Data (Pathway 2)

| Parameter | Value |

| Starting Material | 4-ethyl-2,4-dimethyl-hex-1-ene |

| Key Reagents | H₂, 10% Pd/C |

| Solvent | Ethanol or Ethyl Acetate |

| Temperature | Room Temperature |

| Pressure | 1-4 atm H₂ |

| Typical Yield | >95% |

Workflow Diagram (Pathway 2)

Caption: Workflow for the synthesis via alkene hydrogenation.

Alternative Pathway: Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a higher alkane.[11][12][13] While historically significant, this method is generally not suitable for preparing unsymmetrical or sterically hindered alkanes like this compound.[11][13] The reaction of two different alkyl halides (e.g., 2-bromo-4-methylpentane (B50952) and 2-bromobutane) would lead to a statistical mixture of three different alkanes (homo-coupled and cross-coupled products), resulting in low yields of the desired product and significant purification challenges.[12] Due to these limitations, the Wurtz reaction is not a practical or recommended pathway for the synthesis of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C10H22 | CID 521420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chemister.ru]

- 4. adichemistry.com [adichemistry.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. leah4sci.com [leah4sci.com]

- 7. Conversion of Alcohols into Alkanes | Chem-Station Int. Ed. [en.chem-station.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. catalysis - Is there a catalyst that will reduce an alcohol to an alkane? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. byjus.com [byjus.com]

- 12. Wurtz Reaction [organic-chemistry.org]

- 13. Wurtz reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 4-Ethyl-2,4-dimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the branched alkane, 4-Ethyl-2,4-dimethylhexane. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of organic spectroscopy. Furthermore, it includes comprehensive, standardized experimental protocols for acquiring such data, intended to guide researchers in their laboratory work.

Chemical Structure and Properties

This compound is a saturated hydrocarbon with the chemical formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol .[1][2][3][4] Its structure consists of a hexane (B92381) backbone with methyl groups at positions 2 and 4, and an ethyl group also at position 4.

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 52897-03-7[1][4] |

| Molecular Formula | C₁₀H₂₂[1][2][3][4] |

| Molecular Weight | 142.28 g/mol [1][2] |

| Boiling Point | 161.1 °C[3][5] |

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[6] For this compound, both ¹H and ¹³C NMR spectra would provide key information for structural confirmation. Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm).[6]

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.85 | t | 3H | -CH₂CH₃ (ethyl group) |

| ~ 0.88 | d | 6H | -CH(CH₃ )₂ |

| ~ 0.90 | s | 3H | -C(CH₃ )(CH₂CH₃) |

| ~ 1.25 | q | 2H | -CH₂ CH₃ (ethyl group) |

| ~ 1.30 | m | 2H | -CH₂ -CH(CH₃)₂ |

| ~ 1.50 | m | 1H | -CH (CH₃)₂ |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 8-15 | Primary (CH₃) | -CH₂CH₃ (ethyl group) |

| ~ 22-25 | Primary (CH₃) | -CH(CH₃ )₂ |

| ~ 25-30 | Primary (CH₃) | -C(CH₃ )(CH₂CH₃) |

| ~ 30-35 | Secondary (CH₂) | -CH₂ CH₃ (ethyl group) |

| ~ 40-45 | Tertiary (CH) | -CH (CH₃)₂ |

| ~ 45-50 | Secondary (CH₂) | -CH₂ -CH(CH₃)₂ |

| ~ 35-40 | Quaternary (C) | -C (CH₃)(CH₂CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is primarily characterized by C-H stretching and bending vibrations. The absence of other functional groups leads to a relatively simple spectrum.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Intensity |

| 2850-3000 | C-H stretch[7][8] | Strong |

| 1450-1470 | C-H bend (scissoring)[7][9] | Medium |

| 1370-1380 | C-H bend (methyl rock)[7][9] | Medium |

The region below 1300 cm⁻¹ is known as the fingerprint region and would contain a complex pattern of C-C stretching and other bending vibrations unique to the molecule.[7]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of branched alkanes typically results in extensive fragmentation. The molecular ion peak (M⁺) is often weak or absent due to the instability of the parent ion.[10][11] Fragmentation primarily occurs at the points of branching to form more stable carbocations.[10][12]

Predicted Fragmentation Pattern

| m/z | Fragment Ion | Comments |

| 142 | [C₁₀H₂₂]⁺ | Molecular ion (likely very weak or absent) |

| 127 | [C₉H₁₉]⁺ | Loss of a methyl radical (•CH₃) |

| 113 | [C₈H₁₇]⁺ | Loss of an ethyl radical (•CH₂CH₃) |

| 99 | [C₇H₁₅]⁺ | Loss of a propyl radical (•C₃H₇) |

| 85 | [C₆H₁₃]⁺ | Cleavage at the quaternary carbon |

| 71 | [C₅H₁₁]⁺ | Further fragmentation |

| 57 | [C₄H₉]⁺ | A common and often abundant fragment for branched alkanes |

| 43 | [C₃H₇]⁺ | Isopropyl cation, likely a stable and abundant fragment |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[13]

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[13]

-

Gently vortex the mixture to ensure the sample is fully dissolved.[13]

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[13]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with a liquid sample cell (e.g., NaCl plates) or an Attenuated Total Reflectance (ATR) accessory.

-

Pipette

Procedure (using NaCl plates):

-

Sample Preparation:

-

Place a drop of the liquid sample onto a clean NaCl plate.

-

Place a second NaCl plate on top, spreading the liquid into a thin film.

-

-

Instrument Setup:

-

Place the NaCl plates into the sample holder of the FTIR spectrometer.

-

Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Syringe for sample injection

-

Appropriate solvent (e.g., hexane) for dilution

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile solvent like hexane.

-

-

Instrument Setup:

-

Set up the GC with an appropriate column and temperature program to separate the analyte from any impurities. The oven temperature can be held isothermally or ramped.

-

Set the MS parameters, including the ionization mode (EI), ion source temperature, and mass range to be scanned.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample will be vaporized, separated on the GC column, and then introduced into the MS ion source.

-

The molecules are ionized by a beam of electrons, and the resulting fragments are separated by the mass analyzer.

-

-

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for that peak.

-

Analyze the fragmentation pattern and identify the m/z values of the significant fragments.

-

Caption: Workflow for Mass Spectrometry.

References

- 1. This compound | C10H22 | CID 521420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexane, 4-ethyl-2,4-dimethyl- [webbook.nist.gov]

- 3. This compound [chemister.ru]

- 4. Hexane, 4-ethyl-2,4-dimethyl- [webbook.nist.gov]

- 5. This compound | CAS#:52897-03-7 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Alkane IR Spectrum Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 9. IR spectrum: Alkanes [quimicaorganica.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 12. youtube.com [youtube.com]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

An In-depth Technical Guide to the Physical Properties of 4-Ethyl-2,4-dimethylhexane

This technical guide provides a comprehensive overview of the physical properties of 4-Ethyl-2,4-dimethylhexane, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are critical for a variety of applications, including reaction engineering, purification processes, and formulation development.

| Physical Property | Value | Units | Reference |

| Boiling Point | 161.1 | °C | [1][2] |

| 158 | °C | [3] | |

| Density | 0.733 | g/cm³ | [1] |

| Molecular Formula | C₁₀H₂₂ | - | [1][2] |

| Molecular Weight | 142.28 | g/mol | [1][4] |

Experimental Protocols

The determination of boiling point and density for alkanes like this compound is achieved through established experimental protocols. While the specific methods used to obtain the cited data are not detailed in the search results, the following represents standard and widely accepted procedures in organic chemistry.

Boiling Point Determination (Capillary Method)

A common and efficient method for determining the boiling point of a small liquid sample is the capillary method, often carried out in a Thiele tube.[5][6]

-

Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), a capillary tube (sealed at one end), a rubber band or wire for attachment, and a heat source (Bunsen burner or heating mantle).

-

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed in the Durham tube.

-

The capillary tube is inverted (open end down) and placed inside the Durham tube containing the sample.

-

The Durham tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in the Thiele tube containing a high-boiling point liquid (such as mineral oil), ensuring the sample is immersed.

-

The Thiele tube is gently heated, causing the temperature of the oil and the sample to rise.

-

As the liquid approaches its boiling point, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[6] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

-

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a close-fitting ground glass stopper with a capillary fine bore through it.

-

Apparatus: A pycnometer of a known volume, an analytical balance, the liquid sample, and a constant temperature bath.

-

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

-

The pycnometer is removed, dried, and weighed again.

-

The weight of the liquid is determined by subtracting the weight of the empty pycnometer from the weight of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Visualizations

Logical Relationship between Molecular Structure and Physical Properties

The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physical properties. The branching of the alkane chain influences the intermolecular forces, which in turn determine properties like boiling point and density.

References

An In-depth Technical Guide to the Isomers of Decane (C10H22) and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decane (B31447) (C10H22) is an alkane hydrocarbon comprising a ten-carbon chain. Beyond the straight-chain structure of n-decane, there exist 74 additional constitutional isomers, making a total of 75 distinct structural arrangements for this molecular formula.[1][2][3][4] These isomers, while sharing the same molecular weight, exhibit unique physicochemical properties due to variations in their carbon skeleton, such as branching.[1] These differences in properties like boiling point, melting point, and density are critical in various scientific and industrial applications, from fuel composition to their potential use as excipients in pharmaceutical formulations. This guide provides a comprehensive overview of the isomers of C10H22, their quantitative properties, relevant experimental protocols, and their significance in the field of drug development.

Isomers of Decane

The 75 constitutional isomers of decane can be systematically classified based on the length of their longest continuous carbon chain.[3] This classification ranges from a ten-carbon chain (n-decane) down to a highly branched five-carbon (pentane) backbone.[3] The degree of branching significantly influences the molecule's compactness and surface area, which in turn dictates its intermolecular van der Waals forces and, consequently, its physical properties.[5][6] Generally, increased branching leads to a more spherical shape, resulting in lower boiling points compared to the linear isomer.[6]

Physicochemical Properties of Selected Decane Isomers

The following table summarizes key quantitative data for n-decane and a selection of its branched isomers. This data highlights the impact of structural isomerism on physical properties.

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰/D) |

| n-Decane | Decane | 174.1[2] | -29.7[2] | 0.730[2] | 1.411[7] |

| 2-Methylnonane | 2-Methylnonane | 166-169[7] | N/A | 0.726[7] | 1.410[7] |

| 3-Ethyloctane | 3-Ethyloctane | 166.5[7][8] | -87.7[7][8] | 0.736[7][8] | 1.414[7] |

| 2,2,3,3-Tetramethylhexane | 2,2,3,3-Tetramethylhexane | 160.3[5] | -54.0[5] | 0.761 | N/A |

| 2,2,3,4-Tetramethylhexane (B12644244) | 2,2,3,4-Tetramethylhexane | 157[5] | -54.0[5] | 0.731[5] | 1.422[9] |

| 2,2,5,5-Tetramethylhexane | 2,2,5,5-Tetramethylhexane | 137.4[5][10] | -12.6[5][10][11] | 0.734[5][11] | 1.413[11] |

| 3,3,4,4-Tetramethylhexane | 3,3,4,4-Tetramethylhexane | 170[5] | -46[5] | 0.770[5] | N/A |

| 3,3-Diethylhexane | 3,3-Diethylhexane | 167.6[7] | -54.0[7] | 0.734[7] | 1.413 |

Experimental Protocols

Accurate characterization of decane isomers relies on standardized experimental procedures for their separation and the determination of their physical properties.

Protocol 1: Separation of Isomers by Fractional Distillation

Fractional distillation is the primary industrial method for separating hydrocarbon isomers from crude oil based on differences in their boiling points.[12][13][14][15]

Objective: To separate a mixture of C10H22 isomers into fractions with distinct boiling point ranges.

Apparatus:

-

Round-bottom distilling flask with a side arm

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask or cylinder

-

Thermometer (0-200°C range)

-

Heating mantle or Bunsen burner

-

Boiling chips

-

Clamps and stands

Methodology:

-

Apparatus Setup: Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side-arm leading to the condenser.[12][16] The fractionating column is placed vertically between the distilling flask and the condenser.

-

Sample Preparation: Fill the distilling flask to no more than half its volume with the isomer mixture and add a few boiling chips to ensure smooth boiling.[16]

-

Heating: Gently heat the flask. The mixture will begin to boil, and the vapor will rise into the fractionating column.[13]

-

Fractionation: As the vapor mixture rises through the column, it cools, condenses, and re-vaporizes multiple times. With each cycle, the vapor becomes progressively enriched in the more volatile component (the isomer with the lower boiling point).[13]

-

Collection: When the temperature at the top of the column stabilizes, it indicates that the vapor of a specific isomer or a narrow-boiling fraction is passing into the condenser.[17] This vapor is then cooled and collected as a liquid (distillate) in the receiving flask.

-

Fraction Change: Monitor the temperature closely. A sharp rise in temperature indicates that a higher-boiling point fraction is beginning to distill. At this point, change the receiving flask to collect the next fraction.[12]

-

Analysis: Each collected fraction can then be analyzed for its composition and purity using techniques like gas chromatography.

Protocol 2: Determination of Boiling Point (Micro-Scale Method)

For small sample volumes, the Thiele tube or a micro-reflux apparatus provides an accurate boiling point.[7]

Objective: To determine the boiling point of a purified liquid isomer.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube filled with mineral oil (or similar heating block)

-

Heat source

Methodology:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into the test tube.[7]

-

Capillary Insertion: Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.[18]

-

Heating: Attach the test tube to the thermometer and immerse the setup in the Thiele tube's mineral oil bath. Heat the side arm of the Thiele tube gently.[19]

-

Observation: As the temperature rises, air trapped in the capillary will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[19]

-

Measurement: Remove the heat source. The bubbling will slow and stop. The exact temperature at which the liquid begins to enter the capillary tube is the boiling point of the sample.[19][20]

Protocol 3: Determination of Density

The density of a liquid isomer can be determined by accurately measuring the mass of a known volume.[21]

Objective: To measure the density (mass per unit volume) of a liquid isomer.

Apparatus:

-

Electronic balance (accurate to ±0.001 g)

-

Graduated cylinder or a more accurate volumetric flask/pycnometer

-

Temperature probe or thermometer

Methodology:

-

Mass of Empty Container: Measure and record the mass of a clean, dry graduated cylinder or pycnometer.[21][22]

-

Volume Measurement: Add a specific volume of the liquid isomer to the container. Read the volume precisely from the bottom of the meniscus.[21][22]

-

Mass of Filled Container: Measure and record the combined mass of the container and the liquid.[21][22]

-

Temperature: Record the temperature of the liquid, as density is temperature-dependent.

-

Calculation:

-

Mass of liquid = (Mass of filled container) - (Mass of empty container)

-

Density = Mass of liquid / Volume of liquid[23]

-

-

Repeat: For accuracy, repeat the measurement several times and calculate the average density.[21]

Protocol 4: Determination of Refractive Index

The refractive index is a fundamental physical property that is characteristic of a pure substance and can be measured using a refractometer.[24]

Objective: To measure the refractive index of a liquid isomer.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Dropper or pipette

-

Light source (often built into the instrument)

Methodology:

-

Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of the liquid isomer onto the clean, dry prism surface of the refractometer.[24]

-

Measurement: Close the prism assembly. Light is passed through the sample, and the instrument measures the angle of refraction or the critical angle of total internal reflection.[24]

-

Reading: Look through the eyepiece (for an Abbe refractometer) and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the calibrated scale. Digital refractometers will provide a direct numerical reading.

-

Temperature Control: Ensure the measurement is taken at a standardized temperature (typically 20°C), as refractive index varies with temperature.

Relevance to Drug Development

While simple alkanes like decane isomers are not typically active pharmaceutical ingredients (APIs), their physicochemical properties are highly relevant to drug development, particularly in the areas of formulation, toxicology, and understanding drug metabolism.

Lipophilicity and Formulation

Lipophilicity, the affinity of a molecule for a lipid (non-polar) environment, is a critical parameter in drug design and formulation.[25] It is often quantified by the partition coefficient (log P). Long-chain alkanes are archetypal lipophilic molecules.

-

Solubility Enhancement: Many APIs are poorly soluble in water, which limits their oral bioavailability.[25][26] Lipid-based drug delivery systems (LBDDS) use lipophilic excipients to dissolve the drug, keeping it in a solubilized state for absorption.[26] Highly branched, liquid isomers of decane could serve as non-polar solvents or components of self-emulsifying drug delivery systems (SEDDS).

-

Excipient Role: Lipophilic compounds can act as carriers in lipid nanoparticles, solid lipid nanoparticles (SLNs), and other advanced formulations designed to improve drug stability and delivery.[27] The choice of a specific isomer can influence drug loading capacity, formulation stability, and release profile.[27]

References

- 1. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. Decane - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. homework.study.com [homework.study.com]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. 2,2,3,4-tetramethylhexane [stenutz.eu]

- 10. echemi.com [echemi.com]

- 11. Page loading... [guidechem.com]

- 12. The fractional distillation of crude oil | Class experiment | RSC Education [edu.rsc.org]

- 13. byjus.com [byjus.com]

- 14. scribd.com [scribd.com]

- 15. energyeducation.ca [energyeducation.ca]

- 16. oresomeresources.com [oresomeresources.com]

- 17. vernier.com [vernier.com]

- 18. byjus.com [byjus.com]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. Video: Boiling Points - Concept [jove.com]

- 21. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

- 24. Refractive index - Wikipedia [en.wikipedia.org]

- 25. azolifesciences.com [azolifesciences.com]

- 26. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development [mdpi.com]

- 27. pharmaexcipients.com [pharmaexcipients.com]

A Comprehensive Technical Guide to the Thermodynamic Properties of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core thermodynamic properties of branched alkanes, offering insights into their stability and energetic characteristics. Understanding these properties is crucial for applications ranging from fuel development to the design of non-polar moieties in drug molecules. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying principles.

Introduction: The Significance of Branching

Alkanes, hydrocarbons with the general formula C_nH_(2n+2), form the backbone of many organic molecules. Isomerism in alkanes, particularly the presence of branching, has a profound impact on their thermodynamic properties. Branched alkanes are generally more thermodynamically stable than their linear counterparts.[1][2][3][4][5][6][7] This increased stability arises from a more compact molecular structure, which leads to a decrease in the molecule's surface area and a lowering of its overall energy.[1][2][8] For professionals in fields like drug development, understanding the subtle energetic differences conferred by branching is essential for predicting molecular interactions and stability.

Core Thermodynamic Properties: A Comparative Analysis

The degree of branching in an alkane's structure significantly influences its enthalpy, entropy, Gibbs free energy, and heat capacity.

Enthalpy of Formation (ΔH°f) and Stability

The standard enthalpy of formation (ΔH°f) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A lower or more negative ΔH°f indicates greater thermodynamic stability.[4]

Branched alkanes consistently exhibit lower standard enthalpies of formation compared to their linear isomers, signifying their enhanced stability.[9] This is often attributed to a combination of factors including electronic correlation effects and the relief of steric strain.[2][3][4][8] The "alkane branching effect" is a well-documented phenomenon where more highly branched carbon skeletons, like those in isobutane (B21531) and neopentane, are more stable than their normal-chain isomers.[3] This stability also means that less energy is released upon combustion for a branched alkane compared to its linear isomer.[4][5][9]

Standard Molar Entropy (S°)

Entropy is a measure of the randomness or disorder of a system. For alkanes, molecular structure plays a key role in determining the standard molar entropy (S°). Linear alkanes, with their greater conformational flexibility, generally have higher entropies than their more rigid, compact branched isomers.[10][11] The increased number of atoms in long-chain alkanes allows for more molecular conformations, leading to higher absolute entropies.[11]

Gibbs Free Energy of Formation (ΔG°f)

The Gibbs free energy of formation (ΔG°f) is the ultimate determinant of thermodynamic stability under conditions of constant temperature and pressure. It is defined by the Gibbs-Helmholtz equation:

ΔG°f = ΔH°f - TΔS° [12][13][14]

Where T is the absolute temperature. Since the enthalpy term (ΔH°f) is significantly lower for branched alkanes and the entropy difference (TΔS°) is not large enough to overcome this, the Gibbs free energy of formation for branched alkanes is generally lower (more negative) than for their linear isomers. This confirms that branched alkanes are thermodynamically more stable.[6] The Gibbs free energy is the thermodynamic potential that is minimized when a system reaches chemical equilibrium at constant pressure and temperature.[15]

Heat Capacity (Cp)

The molar heat capacity at constant pressure (Cp) is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure.[16] The heat capacities of liquid n-alkanes show a linear dependence on the chain length.[17][18] While extensive data for branched alkanes is less common, the general trends suggest that molecular structure and intermolecular forces influence how a substance absorbs heat.

Data Presentation: Thermodynamic Properties of Selected Alkane Isomers

The following tables summarize the standard thermodynamic properties for selected linear and branched alkanes at 298.15 K and 1 bar.

Table 1: Thermodynamic Properties of Butane Isomers (C4H10)

| Isomer | ΔH°f (kJ/mol) | S° (J/mol·K) | ΔG°f (kJ/mol) |

| n-Butane | -125.7 | 310.2 | -16.5 |

| Isobutane | -134.2 | 294.8 | -20.8 |

Table 2: Thermodynamic Properties of Pentane Isomers (C5H12)

| Isomer | ΔH°f (kJ/mol) | S° (J/mol·K) | ΔG°f (kJ/mol) |

| n-Pentane | -146.8 | 349.6 | -8.7 |

| Isopentane | -154.5 | 343.7 | -14.0 |

| Neopentane | -168.3 | 306.4 | -18.0 |

Table 3: Thermodynamic Properties of Hexane Isomers (C6H14)

| Isomer | ΔH°f (kJ/mol) | S° (J/mol·K) | ΔG°f (kJ/mol) |

| n-Hexane | -167.2 | 388.4 | -0.1 |

| 2-Methylpentane | -174.6 | 379.7 | -4.9 |

| 3-Methylpentane | -172.3 | 382.4 | -3.1 |

| 2,2-Dimethylbutane | -185.9 | 358.3 | -10.2 |

| 2,3-Dimethylbutane | -178.9 | 369.3 | -6.6 |

Note: Data is compiled from various standard thermodynamic databases. Minor variations may exist between different sources.

Experimental Protocols

The determination of thermodynamic properties is a meticulous process requiring precise experimental techniques.

Determination of Enthalpy of Formation

The standard enthalpy of formation of alkanes is typically determined indirectly by measuring the enthalpy of combustion using bomb calorimetry .

Methodology: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of the pure alkane isomer is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 25-30 atm) to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically via a fuse wire.

-

Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing the temperature to rise. The final temperature is recorded after thermal equilibrium is reached.

-

Calculation:

-

The heat absorbed by the calorimeter (q_cal) is calculated using the equation: q_cal = C_cal * ΔT where C_cal is the heat capacity of the calorimeter (determined by a prior calibration experiment) and ΔT is the change in temperature.[16]

-

The heat of combustion at constant volume (ΔU_comb) is equal to -q_cal.

-

The enthalpy of combustion (ΔH_comb) is then calculated from ΔU_comb using the relation: ΔH_comb = ΔU_comb + Δn_gas * RT where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the absolute temperature.

-

-

Calculation of ΔH°f: The standard enthalpy of formation of the alkane is calculated using Hess's Law, by combining the measured enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO2 and H2O).[19]

Determination of Standard Molar Entropy

Standard molar entropies are not typically measured directly for complex molecules. Instead, they are calculated using statistical mechanics based on molecular properties obtained from spectroscopic measurements .

Methodology: Spectroscopic and Statistical Mechanical Calculation

-

Spectroscopic Analysis: Infrared (IR) and Raman spectroscopy are used to determine the vibrational frequencies of the molecule.

-

Molecular Structure Determination: Techniques like microwave spectroscopy or electron diffraction are used to determine the molecule's geometry, bond lengths, and bond angles, which are needed to calculate the moments of inertia.

-

Partition Function Calculation: The total molecular partition function is calculated by summing the contributions from translational, rotational, vibrational, and electronic energy levels.

-

Entropy Calculation: The standard molar entropy (S°) is then calculated from the partition function using fundamental equations of statistical mechanics. For routine calculations, computational chemistry methods are often employed to determine the necessary molecular parameters.

Separation of Isomers for Analysis

Prior to any thermodynamic measurement, it is crucial to have a pure sample of the specific isomer. Gas chromatography (GC) is a powerful technique for separating volatile mixtures of alkane isomers.[20][21][22][23][24]

Methodology: Gas Chromatography

-

Injection: A small sample of the isomer mixture is injected into the gas chromatograph, where it is vaporized.

-

Separation: An inert carrier gas (e.g., helium or nitrogen) flows through a long, thin capillary column. The inner surface of the column is coated with a stationary phase.

-

Elution: The different isomers travel through the column at different rates based on their boiling points and their interactions with the stationary phase. Generally, more branched alkanes with lower boiling points elute faster than their linear counterparts.

-

Detection: A detector at the end of the column registers the compounds as they elute, producing a chromatogram that shows a series of peaks, each corresponding to a different isomer.

-

Collection: The separated isomers can be collected for subsequent analysis.

Visualizations

Logical Relationship: Branching and Thermodynamic Stability

Caption: Logical flow illustrating how increased branching in alkanes leads to greater thermodynamic stability.

Experimental Workflow: Determination of Enthalpy of Formation via Bomb Calorimetry

Caption: Workflow for the experimental determination of the standard enthalpy of formation of an alkane.

References

- 1. ck12.org [ck12.org]

- 2. Stability on the Branch Line - ChemistryViews [chemistryviews.org]

- 3. Correlation effects on the relative stabilities of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkane - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Exploiting entropy to separate alkane isomers [pubsapp.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Gibbs Free Energy [chemed.chem.purdue.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. byjus.com [byjus.com]

- 15. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. srd.nist.gov [srd.nist.gov]

- 19. Reddit - The heart of the internet [reddit.com]

- 20. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 21. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. vurup.sk [vurup.sk]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the IUPAC Nomenclature of Complex Alkanes

For researchers, scientists, and drug development professionals, the precise and unambiguous naming of chemical structures is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for organic compounds provides a systematic and universally accepted framework for this purpose. This guide offers a detailed exploration of the core principles and methodologies for assigning IUPAC names to complex alkanes, molecules that form the backbones of numerous pharmaceuticals and industrial chemicals.

Core Principles of Alkane Nomenclature

The IUPAC system for alkanes is built upon a hierarchical set of rules designed to deconstruct a complex structure into its fundamental components: a parent chain and its substituents. The overarching goal is to generate a unique name that describes the molecule's connectivity. The system is comprised of four main parts: the parent name, prefixes, locants, and suffixes.[1] For alkanes, the suffix is always "-ane".

Method for Determining the IUPAC Name of a Complex Alkane

The process of naming a complex alkane can be broken down into a systematic, step-by-step protocol.

The foundation of the name is the parent chain, which is the longest continuous chain of carbon atoms within the molecule.[2][3][4] It is crucial to examine all possible paths, as the longest chain may not be immediately obvious.[1]

In cases where two or more chains have the same maximum length, a series of tie-breaking rules are applied:

-

The chain with the greatest number of substituents is chosen as the parent chain.[2][5][6]

-

If a tie still exists, the chain whose substituents have the lowest locants is selected.[2]

Once the parent chain is identified, the carbon atoms are numbered consecutively from one end to the other. The direction of numbering is determined by the position of the substituents:

-

Numbering begins at the end of the chain that gives the substituent encountered first the lowest possible number.[2][4][7]

-

If there are substituents equidistant from both ends, the chain is numbered to give the second substituent the lowest possible number, and so on.

-

If a tie still persists, numbering is assigned to give the substituent that comes first in alphabetical order the lower number.[6][8]

All groups attached to the parent chain are considered substituents. Simple alkyl substituents are named by replacing the "-ane" suffix of the corresponding alkane with "-yl".[3][9]

Table 1: Names of Simple Alkyl Substituents

| Number of Carbon Atoms | Alkane Name | Substituent Name |

| 1 | Methane | Methyl |

| 2 | Ethane | Ethyl |

| 3 | Propane | Propyl |

| 4 | Butane | Butyl |

| 5 | Pentane | Pentyl |

| 6 | Hexane | Hexyl |

For more complex, branched substituents, a systematic naming convention is followed:

-

The branched substituent is numbered starting from the carbon atom directly attached to the parent chain as carbon 1.[7][10]

-

The longest chain of the substituent is identified and named.

-

The side chains on the complex substituent are then numbered and named.

-

The entire name of the complex substituent is enclosed in parentheses.[7][10]

Some common branched substituents have retained non-systematic names that are recognized by IUPAC.

Table 2: Common Names of Branched Alkyl Substituents

| Structure | Common Name | Systematic Name |

| (CH₃)₂CH- | Isopropyl | (1-Methylethyl) |

| (CH₃)₂CHCH₂- | Isobutyl | (2-Methylpropyl) |

| CH₃CH₂CH(CH₃)- | sec-Butyl | (1-Methylpropyl) |

| (CH₃)₃C- | tert-Butyl | (1,1-Dimethylethyl) |

The final name is constructed by arranging the substituent names in alphabetical order, preceded by their locants.[2][3][11]

-

Numerical prefixes (di, tri, tetra, etc.) are used to indicate the presence of multiple identical simple substituents.[2][7] These prefixes are ignored for alphabetization purposes.[2][4][11]

-

For complex substituents, the entire name within the parentheses is considered for alphabetization, and prefixes such as "di" and "tri" are included in the alphabetization.[10][11]

-

If multiple identical complex substituents are present, prefixes such as bis (for two), tris (for three), and tetrakis (for four) are used.[10][12]

-

Numbers are separated from letters with hyphens, and consecutive numbers are separated by commas.[2][7] The entire name is written as a single word.[2][7]

Logical Workflow for Naming Complex Alkanes

The decision-making process for naming a complex alkane can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the key steps and decision points.

Caption: Workflow for IUPAC Nomenclature of Complex Alkanes.

Signaling Pathway for Complex Substituent Nomenclature

The specific rules for naming complex substituents can be further detailed in a separate logical diagram. This ensures clarity in a potentially confusing aspect of alkane nomenclature.

Caption: Decision process for naming complex substituents.

Conclusion

A rigorous and systematic application of the IUPAC nomenclature rules is essential for clear communication in the scientific and pharmaceutical fields. By following the detailed protocols for identifying and numbering the parent chain, naming simple and complex substituents, and correctly assembling the final name, researchers can ensure that chemical structures are described with precision and without ambiguity. The logical workflows presented provide a visual guide to reinforce these systematic procedures.

References

- 1. 3.4 Naming Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. IUPAC Rules [chem.uiuc.edu]

- 3. study.com [study.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alkane Nomenclature: Naming [sites.science.oregonstate.edu]

- 6. IUPAC Alkane Nomenclature Rules in a Nutshell [stolaf.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicmystery.com [organicmystery.com]

- 11. Alphabetising substituents [chem.ucalgary.ca]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

CAS number and molecular formula of 4-Ethyl-2,4-dimethylhexane

An In-depth Technical Guide to 4-Ethyl-2,4-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a saturated branched alkane. It details the compound's chemical and physical properties, including its CAS number and molecular formula. This document outlines a plausible synthetic route via the Wurtz reaction and a standard analytical methodology using gas chromatography. While direct applications in drug development are not prominent, its utility as a non-polar solvent and a reference standard in analytical chemistry is discussed. This guide is intended to serve as a foundational resource for professionals in research and development.

Chemical and Physical Properties

This compound is a C10 branched-chain alkane. Its chemical identity and key physical properties are summarized below.

| Property | Value |

| CAS Number | 52897-03-7 |

| Molecular Formula | C10H22 |

| Molecular Weight | 142.28 g/mol |

| Boiling Point | 161.11°C |

| Density | 0.7520 g/cm³ |

| Refractive Index | 1.4212 |

| InChIKey | SIKFMUYSQCEQOO-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(CC)CC(C)C |

Synthesis Protocol

A plausible method for the synthesis of this compound is the Wurtz reaction, a well-established method for the coupling of alkyl halides.

Proposed Synthesis: Wurtz Reaction

The Wurtz reaction involves the treatment of alkyl halides with sodium metal in an anhydrous ether solvent to form a new carbon-carbon bond. For the synthesis of the asymmetrically branched this compound, a crossed Wurtz reaction would be necessary. However, this approach typically yields a mixture of products that are difficult to separate. A more controlled approach would involve the synthesis of a suitable alkyl halide that can form the desired product through dimerization, though this is not possible for this specific asymmetrical structure.

A more practical, albeit still challenging, approach is the reaction between two different alkyl halides. A potential pathway could involve the reaction of 2-bromo-2-methylbutane (B1582447) and 1-bromo-2-methylpropane (B43306) with sodium.

Experimental Protocol: Wurtz Reaction for this compound

Materials:

-

2-bromo-2-methylbutane

-

1-bromo-2-methylpropane

-

Sodium metal, cut into small pieces

-

Anhydrous diethyl ether

-

Dry n-hexane

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add small pieces of sodium metal to anhydrous diethyl ether under a nitrogen atmosphere.

-

A mixture of 2-bromo-2-methylbutane and 1-bromo-2-methylpropane in anhydrous diethyl ether is added dropwise from the dropping funnel to the sodium suspension with vigorous stirring.

-

The reaction mixture is gently heated to reflux for several hours to ensure the completion of the reaction.

-

After cooling to room temperature, any unreacted sodium is carefully quenched by the slow addition of ethanol.

-

The reaction mixture is then washed with water, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.

-

The resulting crude product, a mixture of alkanes, is purified by fractional distillation to isolate this compound.

Caption: A workflow for the proposed synthesis of this compound.

Analytical Protocols

Gas chromatography is the most suitable technique for the analysis of volatile hydrocarbons like this compound.

Gas Chromatography (GC) Analysis

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column (e.g., DB-1 or similar non-polar column).

-

Helium or Nitrogen as the carrier gas.

Experimental Protocol: GC-FID Analysis

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or pentane.

-

Create a series of calibration standards by serial dilution of the stock solution.

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.

-

Carrier Gas Flow Rate: 1 mL/min

-

Injection Volume: 1 µL

Analysis:

-

Inject the calibration standards to generate a calibration curve.

-

Inject the sample solution.

-

Identify the peak corresponding to this compound by its retention time.

-

Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.

Caption: A typical workflow for the analysis of this compound by GC.

Applications in Research and Drug Development

Due to its non-polar nature and relatively low reactivity, this compound is not typically used as an active pharmaceutical ingredient. However, its properties make it relevant in the broader context of research and drug development.

-

Non-Polar Solvent: It can be used as a solvent for non-polar compounds in organic synthesis and extractions.

-

Reference Standard: In analytical chemistry, particularly in the petroleum and environmental sectors, it can serve as a reference standard for the identification and quantification of C10 hydrocarbons in complex mixtures.

-

Fuel Science: As a branched alkane, its combustion properties are of interest in fuel science, which can have applications in the development of propellants or excipients in certain formulations.

Caption: Logical relationship of properties to applications.

Signaling Pathways and Biological Activity

As a simple saturated hydrocarbon, this compound is not known to interact with specific biological signaling pathways or exhibit significant pharmacological activity. Its biological effects are primarily related to its physical properties, such as its ability to disrupt cell membranes at high concentrations, a characteristic of non-polar solvents. It is expected to have some level of toxicity, primarily through inhalation of vapors, which can cause central nervous system depression. It is not anticipated to be a substrate for major drug-metabolizing enzymes.

Conclusion

This compound is a branched alkane with well-defined physical and chemical properties. While it does not have direct applications as a therapeutic agent, its role as a non-polar solvent and an analytical reference standard makes it a compound of interest for researchers and scientists in various fields, including the pharmaceutical industry. The synthetic and analytical protocols provided in this guide offer a starting point for its preparation and characterization in a laboratory setting.

An In-depth Technical Guide to 4-Ethyl-2,4-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-2,4-dimethylhexane, a saturated branched alkane. Due to the limited specific historical information available, this document focuses on the probable synthetic routes, detailed physicochemical properties, and modern analytical techniques for its characterization. The content is structured to be a valuable resource for researchers in organic synthesis and material science.

Introduction and Historical Context

The scientific context for this compound can be seen in its inclusion in computational chemistry studies, such as Quantitative Structure-Property Relationship (QSPR) analyses. For instance, its boiling point was referenced in a 2003 publication in the Internet Electronic Journal of Molecular Design, a journal focused on molecular modeling.[3] This suggests its relevance as a data point in the development of predictive models for the physicochemical properties of organic compounds.

Physicochemical Properties

The known quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C10H22 | [1][2] |

| Molecular Weight | 142.28 g/mol | [1] |

| CAS Number | 52897-03-7 | [2] |

| Boiling Point | 161.1 °C | [3] |

| Density | 0.752 g/cm³ | |

| Refractive Index | 1.4212 | |

| Kovats Retention Index | Standard non-polar: 921 | [1] |

Synthesis and Experimental Protocols

The most plausible and widely applicable method for the synthesis of this compound is the catalytic hydrogenation of its corresponding alkene, 4-ethyl-2,4-dimethyl-1-hexene. This reaction involves the addition of hydrogen across the double bond of the alkene in the presence of a metal catalyst.

Proposed Synthesis: Catalytic Hydrogenation of 4-Ethyl-2,4-dimethyl-1-hexene

The overall reaction is as follows:

4-Ethyl-2,4-dimethyl-1-hexene + H₂ --(Pd/C)--> this compound

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard catalytic hydrogenation methods.[4][5][6][7]

Materials:

-

4-Ethyl-2,4-dimethyl-1-hexene

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent like ethyl acetate)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Hydrogenation apparatus (e.g., a balloon setup or a Parr hydrogenator)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-ethyl-2,4-dimethyl-1-hexene in a suitable solvent (e.g., ethanol). Add a catalytic amount of 10% Pd/C to the solution.

-

Inert Atmosphere: The flask is sealed and the atmosphere is replaced with an inert gas (nitrogen or argon) to remove any oxygen.

-

Hydrogenation: Introduce hydrogen gas to the reaction vessel. For a small-scale reaction, this can be done using a hydrogen-filled balloon. For larger scales or higher pressures, a Parr hydrogenation apparatus is recommended.

-

Reaction Monitoring: The reaction mixture is stirred vigorously to ensure good mixing of the reactants, catalyst, and hydrogen gas. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), the hydrogen supply is removed, and the reaction vessel is purged again with an inert gas.

-

Catalyst Removal: The palladium on carbon catalyst is removed by filtration. The use of a Celite pad can aid in the removal of the fine catalyst particles.

-

Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude product. The resulting this compound can be further purified by distillation if necessary.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. The primary methods for this are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing volatile compounds like alkanes. The gas chromatogram will provide information on the purity of the sample, while the mass spectrum will give information about the molecular weight and fragmentation pattern, which can be used to confirm the structure.

-

Expected GC Behavior: Branched alkanes generally have shorter retention times than their straight-chain isomers on non-polar GC columns.[8][9][10]

-

Expected Mass Spectrum: The mass spectrum of a branched alkane will show a molecular ion peak (M+) at m/z = 142. The fragmentation pattern is characterized by preferential cleavage at the branching points to form more stable carbocations.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of organic molecules.

-

¹³C NMR Spectroscopy: Due to the symmetry of the molecule, the ¹³C NMR spectrum of this compound is expected to show fewer than 10 signals. Equivalent carbon atoms will have the same chemical shift.[12]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for the different types of protons in the molecule. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals will be consistent with the structure of this compound.

Visualizations

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Isomeric Relationship

Caption: Logical relationship of this compound to other decane isomers.

Conclusion

While the specific historical details of the discovery of this compound are not prominent in the scientific literature, its synthesis and characterization fall within well-established principles of organic chemistry. This guide provides a robust framework for its preparation and analysis, leveraging modern spectroscopic techniques. The compound serves as a valuable example within the broader class of branched alkanes, which are fundamental to both industrial processes and theoretical chemical studies. Further research into the specific applications of this isomer could be a potential area of exploration.

References

- 1. This compound | C10H22 | CID 521420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexane, 4-ethyl-2,4-dimethyl- [webbook.nist.gov]

- 3. 3-ethyl-2,3-dimethylhexane [chemister.ru]

- 4. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Branched alkanes from ancient and modern sediments: isomer discrimination by GC/MS with multiple reaction monitoring (Journal Article) | ETDEWEB [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. GCMS Section 6.9.2 [people.whitman.edu]

- 12. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Health and Safety of 4-Ethyl-2,4-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 4-Ethyl-2,4-dimethylhexane. Due to a lack of specific experimental data for this compound in several areas, a read-across approach has been employed, utilizing data from structurally similar C10 branched and linear alkanes. This approach is common in chemical safety assessment, and all instances of surrogate data usage are clearly indicated.

Chemical and Physical Properties

This compound is a branched-chain alkane with the molecular formula C10H22.[1][2][3][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C10H22 | [1][2][3][4] |

| Molecular Weight | 142.28 g/mol | [1][3][4] |

| CAS Number | 52897-03-7 | [3][5] |

| Density | 0.733 g/cm³ | [1][4] |

| Boiling Point | 161.1 °C at 760 mmHg | [1][2][4] |

| Flash Point | 41.4 °C | [1][4] |

| Vapor Pressure | 3.01 mmHg at 25°C | [4] |

| LogP (Octanol-Water Partition Coefficient) | 3.85880 | [1][4] |

| Refractive Index | 1.412 | [1] |

Toxicological Profile

Acute Toxicity

Based on data from similar C8-C18 branched and linear alkanes, this compound is expected to have low acute oral and dermal toxicity. The primary acute hazard is aspiration into the lungs if swallowed, which can be fatal.[7][8] Inhalation of high concentrations of vapors may cause central nervous system depression, leading to drowsiness or dizziness.[6][8]

| Endpoint | Result | Species | Surrogate/Rationale |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg bw | Rat | Read-across from C8-C18 branched and linear alkanes |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg bw | Not Specified | Read-across from C8-C18 branched and linear alkanes |

| Acute Inhalation Toxicity (LC50) | Low Toxicity | Mouse | Read-across from n-nonane (a C9 alkane) |

Skin and Eye Irritation